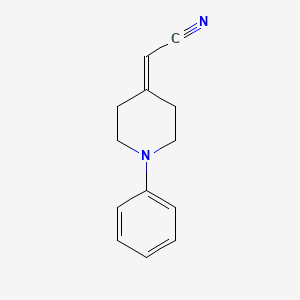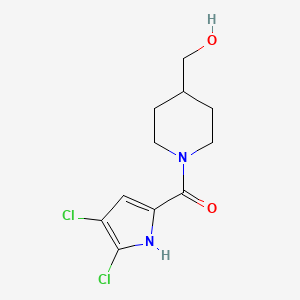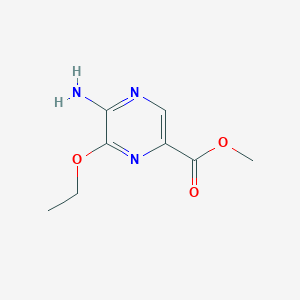
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a cyanophenyl group attached to a furan ring, which is further substituted with a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-3-methylfuran-2-carboxamide typically involves the reaction of 3-cyanophenylamine with 3-methylfuran-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-cyanophenyl)-3-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxamide group under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Primary amines.
Substitution: Substituted amides or esters.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Preliminary studies suggest that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-cyanophenyl)-3-methylfuran-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can alter the conformation and function of the target proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-cyanophenyl)-3-methylfuran-2-carboxamide: Similar structure but with the cyanophenyl group in the para position.
N-(3-cyanophenyl)-2-methylfuran-2-carboxamide: Similar structure but with a methyl group at the 2-position of the furan ring.
N-(3-cyanophenyl)-3-methylthiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: this compound is unique due to the specific positioning of the cyanophenyl and carboxamide groups on the furan ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C13H10N2O2 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
N-(3-cyanophenyl)-3-methylfuran-2-carboxamide |
InChI |
InChI=1S/C13H10N2O2/c1-9-5-6-17-12(9)13(16)15-11-4-2-3-10(7-11)8-14/h2-7H,1H3,(H,15,16) |
Clé InChI |
WTDYTRUHMXRGGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=C1)C(=O)NC2=CC=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Fluoro-4-[(tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14894673.png)
![2-Methyl-3-(methyl(1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propanenitrile](/img/structure/B14894676.png)
![[3-(6-Methoxy-naphthalen-2-yl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14894685.png)

![8-Bromo-6,11-dihydro-5H-benzo[b]pyrido[2,3-e][1,4]diazepine](/img/structure/B14894700.png)

![1',3',3'-Trimethylspiro[chromene-2,2'-indoline]-6-sulfonic acid](/img/structure/B14894709.png)
![ethyl 7-{[(4-methylpiperidin-1-yl)acetyl]amino}-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B14894710.png)

![4-(Aminomethyl)-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-3-ol](/img/structure/B14894735.png)

